molecular formula C13H22O2SSi B14298316 tert-Butyl o-trimethylsilylphenyl sulfone CAS No. 118335-07-2

tert-Butyl o-trimethylsilylphenyl sulfone

Cat. No.: B14298316
CAS No.: 118335-07-2
M. Wt: 270.46 g/mol
InChI Key: KOPIXLZPIUYYMN-UHFFFAOYSA-N
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Description

tert-Butyl o-trimethylsilylphenyl sulfone is an organic compound that features a sulfone group attached to a tert-butyl group and an o-trimethylsilylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl o-trimethylsilylphenyl sulfone typically involves the silylation of phenyl sulfone derivatives. One common method includes the use of bis(trimethylsilyl)acetamide or diethyl(trimethylsilyl)amine in acetonitrile to introduce the trimethylsilyl group. The tert-butyl group is then introduced through deprotonation and methylation steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl o-trimethylsilylphenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation state compounds.

    Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

tert-Butyl o-trimethylsilylphenyl sulfone has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl o-trimethylsilylphenyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl o-trimethylsilylphenyl sulfone include:

  • tert-Butyl phenyl sulfone
  • tert-Butyl 2,4,6-trimethylphenyl sulfone
  • tert-Butyl o-iodophenyl sulfone

Uniqueness

This compound is unique due to the presence of both the tert-butyl and o-trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

118335-07-2

Molecular Formula

C13H22O2SSi

Molecular Weight

270.46 g/mol

IUPAC Name

(2-tert-butylsulfonylphenyl)-trimethylsilane

InChI

InChI=1S/C13H22O2SSi/c1-13(2,3)16(14,15)11-9-7-8-10-12(11)17(4,5)6/h7-10H,1-6H3

InChI Key

KOPIXLZPIUYYMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1[Si](C)(C)C

Origin of Product

United States

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